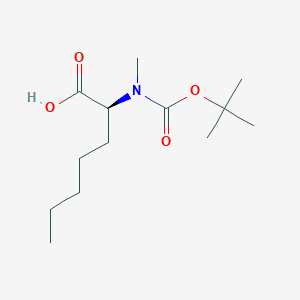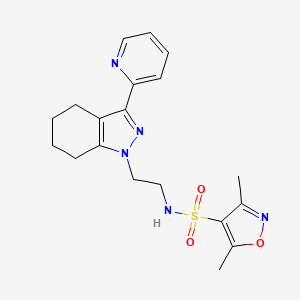![molecular formula C14H9BrCl2N2O3 B2700822 [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 391652-21-4](/img/structure/B2700822.png)
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate, also known as BRD7389, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene regulation.
Mechanism of Action
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate exerts its effects by inhibiting the binding of BET proteins to acetylated histones, which are involved in the regulation of gene expression. By inhibiting this interaction, [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate can alter the expression of various genes involved in cell growth, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate has been shown to induce cell death in cancer cells by inhibiting the expression of genes involved in cell survival and proliferation. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models of heart failure, [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate has been shown to improve cardiac function by reducing fibrosis and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is its potency and specificity in inhibiting BET proteins. This makes it an attractive compound for studying the role of BET proteins in various physiological processes. However, one limitation of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is its solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the research on [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate. One area of interest is the development of more potent and selective BET inhibitors that can be used in clinical settings. Another direction is the investigation of the role of BET proteins in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, the use of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate in combination with other therapies, such as chemotherapy and immunotherapy, is an area of active research.
Synthesis Methods
The synthesis of [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with 2-amino-3-bromoaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is then purified using column chromatography to obtain pure [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate.
Scientific Research Applications
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the growth of cancer cells and induce cell death in multiple cancer types, including leukemia, lymphoma, and solid tumors. [2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is also effective in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve cardiac function in animal models of heart failure.
properties
IUPAC Name |
[2-(3-bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O3/c15-9-2-1-3-10(5-9)19-12(20)7-22-14(21)8-4-11(16)13(17)18-6-8/h1-6H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNSDTSOJBBYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Bromoanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2700739.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2700741.png)
![2-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-thienylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2700743.png)
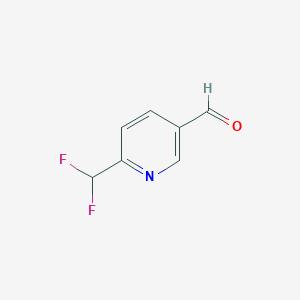
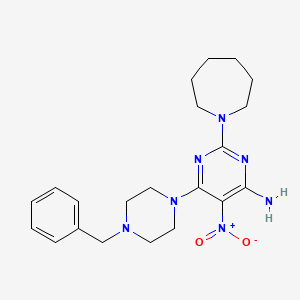
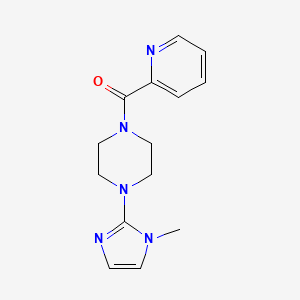
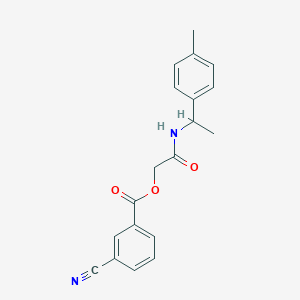
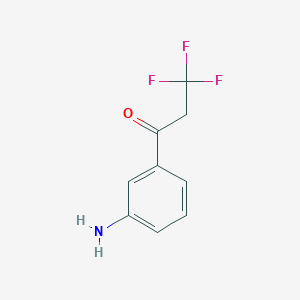
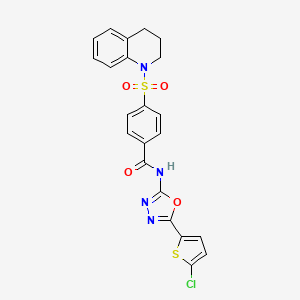
![N-(2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2700755.png)
![2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane](/img/structure/B2700756.png)
